molecular formula C18H23NO4S B2687220 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine CAS No. 338411-96-4

2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine

Cat. No.: B2687220
CAS No.: 338411-96-4
M. Wt: 349.45
InChI Key: FVSTUKYNKLKVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its complex structure, which includes ethoxyethoxy groups, dimethyl substitutions, and a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as acetaldehyde and ammonia.

    Introduction of Ethoxyethoxy Groups: The ethoxyethoxy groups are introduced via an etherification reaction, where ethylene glycol is reacted with ethyl iodide in the presence of a base like potassium carbonate.

    Dimethyl Substitution: The dimethyl groups are added through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Sulfonylation: The final step involves the sulfonylation of the pyridine ring with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce thiols. Substitution reactions can introduce nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
  • 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
  • 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-chlorophenyl)sulfonyl]pyridine

Uniqueness

Compared to similar compounds, 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(2-ethoxyethoxy)-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-5-22-10-11-23-18-17(14(3)12-15(4)19-18)24(20,21)16-9-7-6-8-13(16)2/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSTUKYNKLKVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.